![molecular formula C11H10N2O4 B2398150 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one CAS No. 1337838-04-6](/img/structure/B2398150.png)
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one
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Description
“1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one” consists of a tetrahydroquinoline core with an acetyl group at the 1-position and a nitro group at the 7-position .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one” are not detailed in the search results. The compound is likely stored in a cool, dark place .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one has attracted attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. Some key aspects include:
- Antibacterial Agents : Derivatives of this compound may exhibit antibacterial activity against pathogenic strains .
Nitroquinolone Derivatives
The nitration of 1,2,3,4-tetrahydroquinolin-4-one and its 1-acetyl derivative leads to the formation of various nitroquinolones. Notable derivatives include:
properties
IUPAC Name |
1-acetyl-7-nitro-2,3-dihydroquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-3-2-8(13(16)17)6-10(9)12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIPZFMYPCXTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one |
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